molecular formula C5H12ClNO2 B6177888 rac-(1R,2R)-3-amino-2-methoxycyclobutan-1-ol hydrochloride CAS No. 2567494-36-2

rac-(1R,2R)-3-amino-2-methoxycyclobutan-1-ol hydrochloride

Cat. No.: B6177888
CAS No.: 2567494-36-2
M. Wt: 153.6
Attention: For research use only. Not for human or veterinary use.
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Description

rac-(1R,2R)-3-amino-2-methoxycyclobutan-1-ol hydrochloride: is a chiral compound with potential applications in various fields of scientific research. This compound is characterized by its cyclobutane ring structure, which includes an amino group, a methoxy group, and a hydroxyl group. The hydrochloride form enhances its solubility in water, making it more suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-3-amino-2-methoxycyclobutan-1-ol hydrochloride typically involves the following steps:

    Formation of the Cyclobutane Ring: The initial step often involves the cyclization of a suitable precursor to form the cyclobutane ring. This can be achieved through [2+2] cycloaddition reactions.

    Introduction of Functional Groups: The amino and methoxy groups are introduced through nucleophilic substitution reactions. For instance, a hydroxyl group can be converted to a methoxy group using methyl iodide in the presence of a base.

    Resolution of Racemic Mixture: The racemic mixture can be resolved into its enantiomers using chiral resolution techniques such as chiral chromatography or crystallization with a chiral resolving agent.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the amino group to an amine or the methoxy group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups such as halides or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, thiols, and other nucleophiles.

Major Products

    Oxidation Products: Oximes, nitroso compounds.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halides, thiols.

Scientific Research Applications

Chemistry

In chemistry, rac-(1R,2R)-3-amino-2-methoxycyclobutan-1-ol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and reaction mechanisms.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving cyclobutane-containing substrates. It can also serve as a model compound for studying the effects of chirality on biological activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its chiral nature makes it valuable for the production of enantiomerically pure compounds, which are important in the pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-3-amino-2-methoxycyclobutan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with its targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,2R)-2-aminocyclohexan-1-ol hydrochloride
  • rac-(1R,2R)-3-amino-2-methoxycyclopentan-1-ol hydrochloride

Uniqueness

rac-(1R,2R)-3-amino-2-methoxycyclobutan-1-ol hydrochloride is unique due to its cyclobutane ring structure, which imparts distinct steric and electronic properties compared to cyclohexane or cyclopentane analogs

By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

CAS No.

2567494-36-2

Molecular Formula

C5H12ClNO2

Molecular Weight

153.6

Purity

95

Origin of Product

United States

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